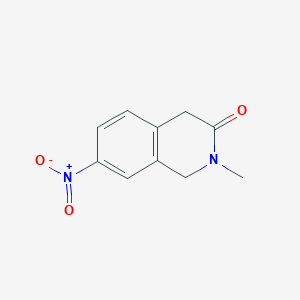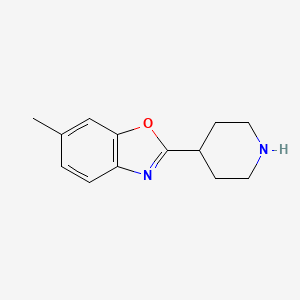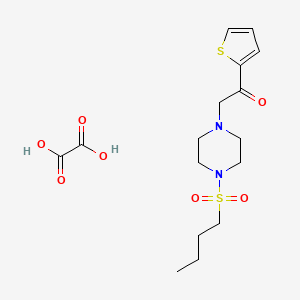
1-methyl-N-(1-(5-methyl-1H-pyrazol-3-yl)piperidin-4-yl)-1H-indazole-3-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-methyl-N-(1-(5-methyl-1H-pyrazol-3-yl)piperidin-4-yl)-1H-indazole-3-carboxamide is a useful research compound. Its molecular formula is C18H22N6O and its molecular weight is 338.415. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Structure-Activity Relationships in Cannabinoid Receptor Antagonists
A study investigated the structure-activity relationships of pyrazole derivatives as cannabinoid receptor antagonists. These compounds, including biarylpyrazole derivatives, have been designed to aid in the characterization of the cannabinoid receptor binding sites and serve as pharmacological probes. The research suggests potential therapeutic applications in antagonizing harmful side effects of cannabinoids and cannabimimetic agents (Lan et al., 1999).
Novel Chemical Synthesis Approaches
Another study focused on the synthesis and transformations of N-methyl-1H-indazole derivatives, highlighting the chemical synthesis capabilities and the potential for creating new chemical entities with diverse biological activities. Such methodologies are crucial for drug discovery and development processes (El’chaninov et al., 2018).
Molecular Interactions and Pharmacophore Models
Research on the molecular interaction of a specific antagonist with the CB1 cannabinoid receptor provided insights into the conformational analyses and pharmacophore models. This study aids in understanding how modifications to the chemical structure affect receptor binding and activity, informing the design of more selective and potent ligands (Shim et al., 2002).
Metabolism of Diarylpyrazoles
An investigation into the in vitro metabolism of diarylpyrazoles, a group of compounds known for their cannabinoid receptor antagonist properties, highlights the importance of understanding the metabolic pathways of potential therapeutic agents. This knowledge is crucial for predicting pharmacokinetics and potential drug interactions (Zhang et al., 2005).
Imaging Agents for Neuroinflammation
A study on the synthesis of a novel PET agent for imaging IRAK4 enzyme in neuroinflammation showcases the application of these compounds in developing diagnostic tools. Such advancements in imaging agents can significantly impact the early detection and monitoring of neuroinflammatory conditions (Wang et al., 2018).
Propiedades
IUPAC Name |
1-methyl-N-[1-(5-methyl-1H-pyrazol-3-yl)piperidin-4-yl]indazole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N6O/c1-12-11-16(21-20-12)24-9-7-13(8-10-24)19-18(25)17-14-5-3-4-6-15(14)23(2)22-17/h3-6,11,13H,7-10H2,1-2H3,(H,19,25)(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AMYYOIRBKPVVIM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1)N2CCC(CC2)NC(=O)C3=NN(C4=CC=CC=C43)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N6O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(3,4-dimethylphenyl)-3-{[4-(4-methoxyphenyl)piperazin-1-yl]sulfonyl}thiophene-2-carboxamide](/img/structure/B2584682.png)
![N-(3-(benzo[d]thiazol-2-yl)-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-6-fluorobenzo[d]thiazol-2-amine](/img/structure/B2584684.png)

![N-(2-(4-(azepan-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-1-(thiophen-2-yl)cyclopentanecarboxamide](/img/structure/B2584687.png)



![N-allyl-2-(ethylsulfanyl)-7,9-dimethylpyrido[3',2':4,5]thieno[3,2-d]pyrimidin-4-amine](/img/structure/B2584695.png)

![5-Chloro-N-[[1-(2,2,2-trifluoroethyl)piperidin-4-yl]methyl]thiophene-2-sulfonamide](/img/structure/B2584700.png)


![Methyl 2-[2,3-dihydro-1,4-benzodioxin-6-yl([1,2,4]triazolo[4,3-a]pyridin-6-ylsulfonyl)amino]acetate](/img/structure/B2584703.png)
